molecular formula C18H18FNO B2817592 N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 512795-91-4

N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2817592
CAS No.: 512795-91-4
M. Wt: 283.346
InChI Key: QWPHKKNXHPTCTH-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide is an organic compound that features a cyclopentane ring substituted with a phenyl group and a carboxamide group, which is further substituted with a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the following steps:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Formation of the carboxamide group: This can be done by reacting the intermediate with an amine, such as 4-fluoroaniline, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to form different derivatives.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceuticals.

    Materials Science: It can be used in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s fluorine atom can enhance its binding affinity and selectivity for these targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-phenylcyclopentane-1-carboxamide
  • N-(4-fluorophenyl)-1-phenylcyclohexane-1-carboxamide
  • N-(4-fluorophenyl)-1-phenylcyclobutane-1-carboxamide

Uniqueness

N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide is unique due to its specific structural features, such as the cyclopentane ring and the 4-fluorophenyl group

Properties

IUPAC Name

N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-15-8-10-16(11-9-15)20-17(21)18(12-4-5-13-18)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPHKKNXHPTCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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